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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

Cat. No.: B1239288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
11,14,17-Eicosatrienoic acid (ETA; 20:3n-3), also known as dihomo-α-linolenic acid, is an

omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the biosynthesis

of more highly unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA). While

not as abundant as its precursor, alpha-linolenic acid (ALA), or its successor, EPA, 11,14,17-

eicosatrienoic acid is a component of various natural lipids and may possess unique biological

activities that are of interest in nutrition and pharmacology. This technical guide provides an in-

depth overview of the primary natural sources of 11,14,17-eicosatrienoic acid, detailed

experimental protocols for its quantification, and a review of its metabolic context.

Natural Sources and Quantitative Data
11,14,17-Eicosatrienoic acid is found in trace to moderate amounts in a variety of natural

sources, primarily in plant-based oils, and to a lesser extent in microalgae and fish oils. The

concentration of this specific fatty acid can vary depending on the species, growing conditions,

and extraction methods.

Plant-Based Oils
The most significant and commercially viable sources of 11,14,17-eicosatrienoic acid are

certain seed oils.
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Black Currant Seed Oil (Ribes nigrum): This oil is a notable source of both omega-3 and

omega-6 fatty acids. While rich in gamma-linolenic acid (GLA) and alpha-linolenic acid

(ALA), it also contains detectable levels of 11,14,17-eicosatrienoic acid.

Hemp Seed Oil (Cannabis sativa): Hemp seed oil is recognized for its balanced ratio of

omega-6 to omega-3 fatty acids. It contains ALA which can be elongated to 11,14,17-

eicosatrienoic acid.[1]

Table 1: Fatty Acid Composition of Selected Plant Oils (% of Total Fatty Acids)

Fatty Acid Black Currant Seed Oil Hemp Seed Oil

Palmitic acid (16:0) 3 - 10 5 - 9

Stearic acid (18:0) 1 - 5 2 - 3

Oleic acid (18:1n-9) 9 - 20 8 - 13

Linoleic acid (18:2n-6) 40 - 51 52 - 62

Alpha-linolenic acid (18:3n-3) 8 - 16 12 - 23

Gamma-linolenic acid (18:3n-

6)
7 - 20 1 - 6

11,14,17-Eicosatrienoic acid

(20:3n-3)
Trace amounts reported

Not typically reported, but is a

metabolic intermediate of ALA

Stearidonic acid (18:4n-3) 0 - 4 0.3 - 2.5

Data compiled from multiple sources.[2][3][4][5][6][7] The presence of 11,14,17-eicosatrienoic

acid in these oils is often low and may not always be quantified in standard fatty acid profiles.

Microalgae
Certain species of microalgae are primary producers of long-chain omega-3 fatty acids and can

be a source of 11,14,17-eicosatrienoic acid. However, quantitative data for this specific fatty

acid in microalgae is limited as the focus is often on EPA and DHA.[8][9][10] Some studies

have detected eicosatrienoic acid in microalgae like Chlorella sp. in trace amounts.
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Fish Oils
Fish oils are well-known for their high content of EPA and docosahexaenoic acid (DHA).[11] As

11,14,17-eicosatrienoic acid is a metabolic precursor to EPA, it is likely present in fish tissues

and their oils, albeit at very low concentrations compared to the more abundant long-chain

omega-3s. Comprehensive fatty acid profiles of fish oils sometimes report trace amounts of

C20:3n-3.

Experimental Protocols
The accurate quantification of 11,14,17-eicosatrienoic acid from natural sources requires

robust extraction and analytical methodologies. Gas chromatography-mass spectrometry (GC-

MS) is the gold standard for fatty acid analysis.

Lipid Extraction from Seed Material
This protocol describes a standard method for extracting total lipids from seeds.

Materials:

Seed sample (e.g., black currant seeds, hemp seeds)

Mortar and pestle or a suitable grinder

Chloroform

Methanol

0.9% NaCl solution

Centrifuge

Rotary evaporator or nitrogen stream evaporator

Procedure:

Grind the seed sample to a fine powder using a mortar and pestle or a grinder.

Weigh a precise amount of the ground sample (e.g., 1-5 g) into a glass tube.
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Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The solvent volume should be

sufficient to fully immerse the sample (e.g., 20 mL for 1 g of sample).

Homogenize the mixture using a high-speed homogenizer or sonicator.

Agitate the mixture for 1-2 hours at room temperature.

Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly to induce phase

separation.

Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette

and transfer it to a clean, pre-weighed round-bottom flask.

Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.

The weight of the extracted lipid can be determined gravimetrically.

Fatty Acid Methyl Ester (FAME) Preparation and GC-MS
Analysis
For GC-MS analysis, the fatty acids in the extracted lipid must be derivatized to their more

volatile methyl esters.

Materials:

Lipid extract

Methanolic HCl (1.25 M) or BF3-Methanol (14%)

Hexane

Saturated NaCl solution

Anhydrous sodium sulfate
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Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a

polar column like those with a polyethylene glycol or biscyanopropyl stationary phase).

Procedure:

Dissolve a known amount of the lipid extract (e.g., 25 mg) in a small volume of toluene in a

screw-cap glass tube.

Add 2 mL of methanolic HCl or BF3-Methanol.

Cap the tube tightly and heat at 100°C for 1 hour in a heating block or water bath.

Allow the tube to cool to room temperature.

Add 1 mL of saturated NaCl solution and 1 mL of hexane.

Vortex the tube vigorously for 1 minute and then centrifuge briefly to separate the layers.

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

The FAMEs are now ready for GC-MS analysis. Inject 1 µL of the sample into the GC-MS.

GC-MS Conditions (Example):

Injector Temperature: 250°C

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold

for 15 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Detector: Scan range of m/z 50-550.

Identification of 11,14,17-eicosatrienoic acid methyl ester is achieved by comparing its

retention time and mass spectrum with that of an authentic standard. Quantification is

performed by comparing the peak area of the analyte with that of an internal standard.
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Signaling Pathways and Metabolic Context
Biosynthesis of 11,14,17-Eicosatrienoic Acid
11,14,17-Eicosatrienoic acid is synthesized from the essential omega-3 fatty acid, alpha-

linolenic acid (ALA; 18:3n-3), through a series of elongation and desaturation reactions.[1][12]

Alpha-linolenic acid (ALA)
(18:3n-3)

11,14,17-Eicosatrienoic acid
(20:3n-3)

Elongase Eicosatetraenoic acid (ETA)
(20:4n-3)

Δ8-Desaturase Eicosapentaenoic acid (EPA)
(20:5n-3)

Δ5-Desaturase

Click to download full resolution via product page

Biosynthesis of 11,14,17-Eicosatrienoic Acid.

This pathway illustrates the conversion of ALA to EPA, with 11,14,17-eicosatrienoic acid as a

key intermediate. The efficiency of these enzymatic conversions in humans is a subject of

ongoing research and can be influenced by genetic and dietary factors.

Potential for Eicosanoid Synthesis
Eicosanoids are potent signaling molecules involved in inflammation and other physiological

processes. They are typically synthesized from 20-carbon polyunsaturated fatty acids like

arachidonic acid (an omega-6) and EPA (an omega-3). Given its structure, 11,14,17-

eicosatrienoic acid can also serve as a substrate for the enzymes that produce eicosanoids,

such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14]

11,14,17-Eicosatrienoic acid
(20:3n-3)

Cyclooxygenase (COX) Lipoxygenase (LOX)

Series-1 Prostaglandins
(e.g., PGE1) Series-3 Leukotrienes
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Potential Eicosanoid Synthesis from 11,14,17-ETA.

The eicosanoids derived from 11,14,17-eicosatrienoic acid are expected to belong to different

series than those derived from arachidonic acid or EPA, and may have distinct biological

activities, potentially contributing to the overall anti-inflammatory effects of omega-3 fatty acids.

Conclusion
11,14,17-Eicosatrienoic acid is a naturally occurring omega-3 fatty acid found in select plant

oils, microalgae, and fish oils. While present in smaller quantities compared to other well-known

fatty acids, its role as a metabolic intermediate and potential precursor for unique eicosanoids

makes it a compound of interest for further research. The methodologies outlined in this guide

provide a framework for the accurate quantification of this fatty acid from natural sources, which

is essential for elucidating its full biological significance and potential applications in nutrition

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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